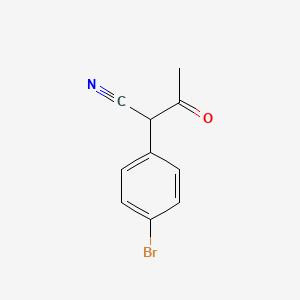

2-(4-溴苯基)-3-氧代丁腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Bromophenyl)-3-oxobutanenitrile is a chemical compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It was first prepared in the laboratory by treatment of phenylacetic acid with bromine and mercuric oxide; a mixture of the 2- and 4- isomers is made, and the 4- isomer is isolated by fractional crystallization . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various methods. For instance, the molecular structure and vibrational spectra of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one and its selenium analogue were studied in the gas phase using HF and DFT methods . The functionals considered were B3LYP, BP86 and M06. The basis set for all the atoms was 6-311++ G(d,p). Molecular parameters such as bond lengths, bond angles, rotational constants, dipole moments, electronic energies, and vibrational parameters namely harmonic vibrational frequencies and relative intensities were computed for these compounds .Chemical Reactions Analysis

The chemical reactions of similar compounds have been reported. For example, 4-Bromophenylacetic acid undergoes reduction using 1,1,3,3-tetramethyldisiloxane activated by a non-toxic titanium (IV) isopropoxide to yield 4-bromophenylethylamine . Further, a hydrazone derivative, 2-(4-bromophenyl)acetohydrazide, is made by refluxing the methyl ester with hydrazine . Further hydrazone derivatives of 4-bromophenylacetic acid are made by condensing the simple hydrazone with aldehydes, forming a double bond with the second nitrogen .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the physical properties of 2-(4-bromophenyl)-3-(4-hydroxyphenyl)-1,3-thiazolidin-4-one were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .科学研究应用

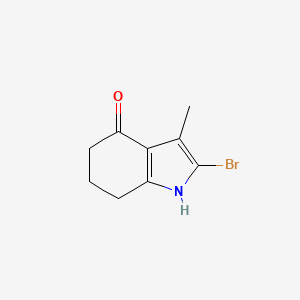

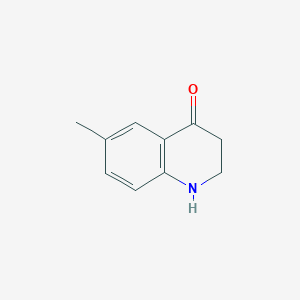

杂环合成

2-(4-溴苯基)-3-氧代丁腈及其衍生物用于合成各种杂环。例如,它用于制备新的吡唑并[1,5-a]嘧啶和吡唑并[5,1-c]-1,2,4-三嗪,有助于多官能取代杂环(Khalik, 1997)。此外,该化合物参与11-甲基-3,8-二取代-12-芳基-3,4,7,8,9,12-六氢-1H-色满并[2,3-b]喹啉-1,10(2H)-二酮衍生物的合成(Han et al., 2015)。

抗菌活性

2-(4-溴苯基)-3-氧代丁腈的某些衍生物已显示出抗菌活性。一项研究合成了特定衍生物并评估了其抗菌活性,发现一些衍生物对革兰氏阳性金黄色葡萄球菌表现出显着的活性(Horishny & Matiichuk, 2020)。

光致发光特性

该化合物已被用于研究光致发光特性。具体来说,已经合成了同时含有联苯基和三苯胺单元的衍生物,显示出在绿色荧光应用中的潜力(Li et al., 2011)。

抗菌活性

对2-(4-溴苯基)-3-氧代丁腈衍生物的研究显示出有希望的抗菌特性。例如,已经测试了特定合成化合物的体外抗菌活性,显示出对各种细菌菌株的有效性(Khan, 2017)。

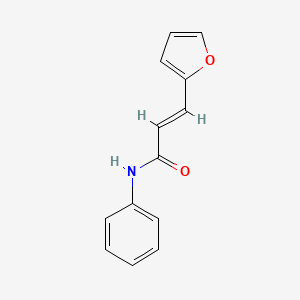

新型杂环化合物的合成

该化合物是制备各种杂环化合物的关键原料。这些化合物在药物化学中具有潜在应用,例如新型芳基丙烯酸、吡哒嗪酮和呋喃酮衍生物(El-Hashash et al., 2015)。

晶体结构分析

研究集中在2-(4-溴苯基)-3-氧代丁腈衍生物的晶体结构分析上。例如,已经报道了特定衍生物的晶体结构和赫希菲尔德表面分析,有助于理解这些化合物中的分子相互作用(Naghiyev et al., 2022)。

作用机制

Target of Action

Similar compounds such as pyrazoline derivatives, which contain a 4-bromophenyl group, have been shown to interact with acetylcholinesterase (ache) in the cholinergic nervous system . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter, and plays a crucial role in nerve impulse transmission .

Mode of Action

For instance, pyrazoline derivatives have been found to inhibit AchE activity, affecting normal nerve pulses’ transmission and leading to behavioral changes and body movement impairment .

Biochemical Pathways

For example, pyrazoline derivatives have been associated with the production of reactive oxygen species (ROS) and oxidative stress . Overexpression of ROS can negatively affect different cellular components and is linked to disease development .

Result of Action

Related compounds have been shown to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

安全和危害

生化分析

Biochemical Properties

Its structural similarity to 4-Bromophenylacetic acid suggests that it may interact with enzymes, proteins, and other biomolecules . For instance, 4-Bromophenylacetic acid is known to interact with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid

Cellular Effects

. Related compounds have been shown to have significant effects on cells. For example, certain pyrazoline derivatives, which contain a bromophenyl group, have demonstrated neurotoxic potentials on the acetylcholinesterase activity and malondialdehyde level in the brain of alevins .

Molecular Mechanism

Related compounds such as 4-Bromophenylacetic acid have been shown to undergo various reactions, including Fischer esterification and the formation of hydrazone derivatives . These reactions suggest potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

. Related compounds have shown significant effects. For example, a pyrazoline derivative containing a bromophenyl group has shown neurotoxic effects in rainbow trout alevins .

Metabolic Pathways

Related compounds such as 4-Bromophenylacetic acid have been shown to interact with aspartic acid in plant protoplasts, suggesting potential involvement in metabolic pathways .

Subcellular Localization

A conjugate of a compound containing a bromophenyl group has been shown to exhibit specific subcellular localization in mitochondria , suggesting that 2-(4-Bromophenyl)-3-oxobutanenitrile may also localize to specific compartments or organelles within the cell.

属性

IUPAC Name |

2-(4-bromophenyl)-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7(13)10(6-12)8-2-4-9(11)5-3-8/h2-5,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBODHHFICHANMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2985634.png)

![(3E)-3-[1-(2-phenoxyanilino)ethylidene]oxolan-2-one](/img/structure/B2985636.png)

![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2985644.png)